molecular formula C18H21N3O6 B13771908 Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate CAS No. 7521-93-9

Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate

Cat. No.: B13771908
CAS No.: 7521-93-9
M. Wt: 375.4 g/mol
InChI Key: XDGFYZATCPZRPO-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate is a complex organic compound with the molecular formula C18H21N3O6 It is known for its unique structure, which includes a tert-butyl ester group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with glycine tert-butyl ester to form the phthalimide derivative. This intermediate is then reacted with N-Boc-glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7521-93-9

Molecular Formula

C18H21N3O6

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C18H21N3O6/c1-18(2,3)27-15(24)9-20-13(22)8-19-14(23)10-21-16(25)11-6-4-5-7-12(11)17(21)26/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,22)

InChI Key

XDGFYZATCPZRPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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